(S)-2-Amino-4,4-difluorobutanoic acid

HCV NS3 protease inhibitor P1 cysteine mimetic difluoroAbu

(S)-2-Amino-4,4-difluorobutanoic acid (also referred to as DfeGly, DFAB, or (S)-difluoroAbu) is a chiral, non-canonical amino acid characterized by a 4,4-difluoro substitution on the butanoic acid backbone. This compound serves as a fluorinated analogue of L-2-aminobutyric acid (Abu), in which the terminal methyl group is replaced by a difluoromethyl (–CF2H) moiety.

Molecular Formula C4H7F2NO2
Molecular Weight 139.10
CAS No. 121960-22-3
Cat. No. B3176946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-4,4-difluorobutanoic acid
CAS121960-22-3
Molecular FormulaC4H7F2NO2
Molecular Weight139.10
Structural Identifiers
SMILESC(C(C(=O)O)N)C(F)F
InChIInChI=1S/C4H7F2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m0/s1
InChIKeyVIUCNIMDPZQXAD-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-4,4-difluorobutanoic Acid (CAS 121960-22-3): Fluorinated Amino Acid Building Block for Peptide-Based Drug Discovery


(S)-2-Amino-4,4-difluorobutanoic acid (also referred to as DfeGly, DFAB, or (S)-difluoroAbu) is a chiral, non-canonical amino acid characterized by a 4,4-difluoro substitution on the butanoic acid backbone [1]. This compound serves as a fluorinated analogue of L-2-aminobutyric acid (Abu), in which the terminal methyl group is replaced by a difluoromethyl (–CF2H) moiety [2]. With a molecular formula of C4H7F2NO2 and a molecular weight of 139.10 g/mol, it is commercially supplied as the (S)-enantiomer (CAS 121960-22-3), typically at ≥95% purity, and is stored at 2–8°C with protection from light . The compound has been employed as a P1 cysteine mimetic in HCV NS3 protease inhibitors, a residue for modulating serine protease inhibitor (BPTI) activity, and a building block for fluorinated enkephalin analogues targeting delta opioid receptors [3].

Why (S)-2-Amino-4,4-difluorobutanoic Acid Cannot Be Replaced by Non-Fluorinated Abu or Racemic Mixtures in Critical Applications


Although L-2-aminobutyric acid (Abu) and racemic 4,4-difluoro-2-aminobutyric acid may appear structurally similar, substituting them for the enantiopure (S)-2-amino-4,4-difluorobutanoic acid leads to quantitatively demonstrable losses in target binding, inhibitory potency, and proteolytic stability. In the HCV NS3 protease system, the non-fluorinated Abu analogue shows substantially weaker inhibition than the difluoroAbu counterpart, while the (R)-diastereomer exhibits a 21-fold higher Ki (640 nM vs. 30 nM) [1]. In enkephalin peptides, fluorine substitution confers over 100-fold greater delta opioid receptor agonist potency compared to the hydrocarbon Abu control [2]. In the BPTI serine protease inhibitor system, replacing the P1 residue with Abu causes a drop in inhibitory activity by two orders of magnitude relative to the DfeGly variant [3]. These data collectively demonstrate that the difluoromethyl group is not an inert bioisostere but an active pharmacophoric element whose stereochemical presentation is critical to function.

Quantitative Differentiation Evidence for (S)-2-Amino-4,4-difluorobutanoic Acid: Head-to-Head Comparator Data


HCV NS3 Protease Inhibition: (S)-DifluoroAbu Matches or Exceeds Cysteine at P1 While Outperforming Abu and the (R)-Diastereomer

In hexapeptide product acid inhibitors of the HCV NS3 serine protease, substitution of the native P1 cysteine by (S)-4,4-difluoro-2-aminobutyric acid [(S)-difluoroAbu] yielded inhibitor 4 with a Ki of 30 nM, which is at least as potent as—and numerically superior to—the cysteine-containing counterpart 1 (Ki = 40 nM) [1]. By contrast, the non-fluorinated Abu analogue 2 and the allyl analogue 3 were substantially less active (exact Ki values not disclosed but described as substantially weaker in the primary publication) [1]. Critically, the (R)-diastereomer 5 (Ki = 640 nM) was approximately 21-fold less potent than the (S)-enantiomer, demonstrating the essential role of correct stereochemistry at the α-carbon [1].

HCV NS3 protease inhibitor P1 cysteine mimetic difluoroAbu antiviral drug design

Delta Opioid Receptor Agonist Potency: Fluorinated DFAB Provides >100-Fold Enhancement Over Non-Fluorinated Abu in Enkephalin Analogues

In a systematic comparison of DPDPE (δ-opioid receptor-selective enkephalin) analogues, [D-DFAB3]DPDPE—containing 4,4-difluoro-2-aminobutyric acid (DFAB) at position 3—exhibited over 100-fold higher δ agonist potency than the corresponding non-fluorinated [D-Abu3]DPDPE analogue in in vitro functional assays [1]. Additionally, the fluorinated analogue displayed an inversion of the usual stereochemical preference: whereas L-amino acid substitution at position 3 of DPDPE typically yields higher δ agonist potency than D-substitution, [D-DFAB3]DPDPE was more potent than [L-DFAB3]DPDPE, indicating that the –CF2H group engages in specific, favorable interactions with a δ opioid receptor subsite not accessible to the hydrocarbon side chain [1].

delta opioid receptor enkephalin DFAB peptide GPCR agonist pain research

BPTI Serine Protease Inhibitor Activity: DfeGly Restores Full Inhibitory Function While Abu Causes a Two-Orders-of-Magnitude Activity Loss

When the critical P1 lysine residue (Lys15) of bovine pancreatic trypsin inhibitor (BPTI) is replaced by non-natural amino acids, the inhibitory activity against serine proteases is profoundly altered. The DfeGly-containing BPTI variant showed enhanced inhibition of α-chymotrypsin, surpassing even wild-type BPTI [1]. In sharp contrast, replacement with the non-fluorinated Abu residue caused a drop in inhibitory activity by two orders of magnitude (approximately 100-fold) relative to the DfeGly variant [1]. High-resolution X-ray crystal structures (PDB: 4Y10 for trypsin complex at 1.37 Å; PDB: 7QIS for chymotrypsin complex at 1.83 Å) revealed that the –CF2H group recruits additional structural water molecules into the S1 binding pocket, forming a fluorinated 'chemical complementation' network that stabilizes the protein–protein interface—an interaction not available to the hydrocarbon Abu side chain [2].

serine protease inhibitor BPTI DfeGly protein engineering fluorinated amino acid

Proteolytic Stability in Peptide Scaffolds: DfeGly Provides Dramatic Improvements Over Abu Against Chymotrypsin and Pepsin

In a systematic RP-HPLC-based proteolytic stability study comparing Abu, MfeGly (monofluoro), DfeGly (difluoro), and TfeGly (trifluoro) substituted at P2, P1′, or P2′ positions of model peptide substrates, DfeGly at the P2 position conferred dramatic improvements in resistance to degradation by α-chymotrypsin relative to the Abu control [1]. Additionally, both DfeGly and TfeGly at the P2′ position significantly enhanced stability against the aspartic protease pepsin [1]. Across multiple enzyme systems (α-chymotrypsin, pepsin, elastase, proteinase K, and human blood plasma proteases), DfeGly demonstrated a unique profile: it significantly improved proteolytic stability in specific positional and enzymatic contexts where even the more highly fluorinated TfeGly sometimes failed [2]. This context-dependent but substantial enhancement distinguishes DfeGly from both its non-fluorinated parent and higher-fluorination analogues.

proteolytic stability peptide half-life chymotrypsin pepsin fluorinated peptide

Stereochemical Purity Requirement: (S)-Enantiomer Outperforms (R)-Enantiomer by 21-Fold in NS3 Protease Binding

A direct stereochemical comparison within the same study demonstrates that the (S)-enantiomer of 4,4-difluoro-2-aminobutyric acid is essential for high-affinity target engagement. In the HCV NS3 protease hexapeptide inhibitor series, compound 4 bearing (S)-difluoroAbu at P1 exhibited a Ki of 30 nM, whereas compound 5, its (R)-diastereomer, showed a Ki of 640 nM—a 21-fold reduction in potency [1]. Additionally, the synthesis of N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester has been achieved in high enantiomeric excess via an efficient chiral synthesis route, enabling reliable access to enantiopure material for applications requiring defined stereochemistry [2]. The (R)-enantiomer is separately catalogued under CAS 185348-78-1, confirming that both enantiomers are available as discrete chemical entities and underscoring the importance of specifying the correct stereoisomer during procurement [3].

chiral purity stereochemical differentiation enantiomeric excess NS3 protease difluoroAbu

High-Impact Application Scenarios for (S)-2-Amino-4,4-difluorobutanoic Acid Based on Validated Quantitative Evidence


HCV NS3 Protease Inhibitor Development: Non-Thiol P1 Cysteine Mimetic

(S)-2-Amino-4,4-difluorobutanoic acid is the validated building block of choice for constructing P1 residues in HCV NS3 protease inhibitors that require a non-covalent, non-thiol cysteine surrogate. As demonstrated by Narjes et al., (S)-difluoroAbu matches cysteine in binding affinity (Ki 30 nM vs. 40 nM) while eliminating the oxidative instability of free thiols [1]. This application scenario is directly relevant to medicinal chemistry teams developing next-generation HCV protease inhibitors or exploring difluoromethyl-based cysteine mimetics for other serine and cysteine protease targets. The compound must be procured as the (S)-enantiomer specifically, as the (R)-form loses 21-fold in potency [1].

Delta Opioid Receptor Agonist Peptide Engineering for Pain Research

Incorporation of (S)-2-amino-4,4-difluorobutanoic acid into enkephalin-derived peptides enables >100-fold enhancement of delta opioid receptor agonist potency compared to non-fluorinated Abu-containing analogues [2]. This makes the compound a critical synthetic intermediate for academic and industrial peptide chemistry groups pursuing δ-selective analgesic candidates with reduced μ-opioid-mediated side effects. The quantitative potency gain is among the largest reported for a single-residue fluorination in a GPCR peptide ligand, directly justifying the compound's procurement premium over simpler non-fluorinated amino acid building blocks [2].

Protein Engineering and Biologic Interface Design via Fluorinated Residue Incorporation

For structural biology and protein engineering laboratories investigating fluorinated protein-protein interactions, (S)-DfeGly provides a uniquely enabling P1 residue for serine protease inhibitor (BPTI) engineering. The compound restores full inhibitory activity to an otherwise inactive mutant and surpasses wild-type BPTI performance, while the non-fluorinated Abu causes a ~100-fold activity collapse [3]. High-resolution structural data (PDB: 4Y10 at 1.37 Å; PDB: 7QIS at 1.83 Å) confirm that the –CF2H group mediates specific water-bridged interactions in the S1 pocket [4]. This scenario applies to groups using fluorinated amino acids for chemical biology, protein crystallography, or therapeutic protein engineering.

Proteolytically Stable Peptide Therapeutic Lead Optimization

For peptide drug discovery programs requiring enhanced proteolytic stability without resorting to highly hydrophobic perfluorinated residues, (S)-DfeGly offers a differentiated stability profile. It provides dramatic improvements in resistance to α-chymotrypsin and pepsin degradation in specific positional contexts where the trifluorinated analogue TfeGly fails [5]. This tunable stability enhancement—dependent on fluorine content, substitution position, and target protease—positions DfeGly as a strategic tool for medicinal chemists systematically optimizing peptide bioavailability in lead compound series [5].

Quote Request

Request a Quote for (S)-2-Amino-4,4-difluorobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.